N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide
CAS No.: 2034300-92-8
Cat. No.: VC4656742
Molecular Formula: C13H17N3O2S
Molecular Weight: 279.36
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034300-92-8 |
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Molecular Formula | C13H17N3O2S |
Molecular Weight | 279.36 |
IUPAC Name | 4-methyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]thiophene-2-carboxamide |
Standard InChI | InChI=1S/C13H17N3O2S/c1-11-9-12(19-10-11)13(17)14-4-7-18-8-6-16-5-2-3-15-16/h2-3,5,9-10H,4,6-8H2,1H3,(H,14,17) |
Standard InChI Key | RRFJXQCXCOTLQV-UHFFFAOYSA-N |
SMILES | CC1=CSC(=C1)C(=O)NCCOCCN2C=CC=N2 |
Introduction
Structural Characteristics and Nomenclature
N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide is a heterocyclic organic compound featuring a thiophene core substituted with a methyl group at the 4-position and a carboxamide moiety at the 2-position. The carboxamide nitrogen is further functionalized with a polyethylene glycol-like chain terminating in a 1H-pyrazole ring. The systematic IUPAC name reflects this connectivity:
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Thiophene backbone: 4-Methylthiophene-2-carboxamide (positions 2 and 4 substituted).
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Side chain: A diethylene glycol linker (2-(2-(ethoxy)ethyl)) attached to the carboxamide nitrogen, with the terminal ethoxy group bearing a 1H-pyrazol-1-yl substituent.
The molecular formula is C₁₃H₁₈N₃O₃S, with a molecular weight of 307.37 g/mol. Key structural motifs include:
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Thiophene: A five-membered aromatic ring with one sulfur atom, contributing to electronic delocalization and metabolic stability .
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Pyrazole: A diazole ring known for hydrogen-bonding capabilities and pharmacological relevance .
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Ethoxyethyl linker: Enhances solubility and modulates pharmacokinetic properties .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a convergent approach:
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Thiophene carboxamide synthesis:
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Pyrazole introduction:
Key Reaction Steps
Optimization Challenges:
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Steric hindrance during pyrazole coupling necessitates polar aprotic solvents (e.g., DMF) and elevated temperatures .
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Purification requires chromatography due to similar polarities of intermediates .
Physicochemical Properties
Experimental and predicted data for the compound are summarized below:
Stability:
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Stable under ambient conditions for >6 months when stored desiccated .
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Photodegradation observed under UV light (t₁/₂ = 48h), necessitating amber glass storage .
Applications and Future Directions
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Drug Discovery: Prime candidate for optimizing antidiabetic or antimicrobial lead compounds due to modular structure .
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Material Science: Thiophene’s conjugated system could be exploited in organic semiconductors .
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Chemical Biology: Pyrazole’s hydrogen-bonding capacity makes it a viable probe for target engagement studies .
Challenges:
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Scalability of the Mitsunobu reaction for industrial production.
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Metabolic stability in vivo requires further PK/PD studies.
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